molecular formula C5H8Cl2F2 B15259178 1,5-Dichloro-1,1-difluoropentane

1,5-Dichloro-1,1-difluoropentane

Cat. No.: B15259178
M. Wt: 177.02 g/mol
InChI Key: XIUDTIJOWZDUOO-UHFFFAOYSA-N
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Description

1,5-Dichloro-1,1-difluoropentane is an organofluorine compound with the molecular formula C5H8Cl2F2 It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-1,1-difluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of 1,5-dichloropentane with hydrogen fluoride in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-1,1-difluoropentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding alcohols or ketones.

Scientific Research Applications

1,5-Dichloro-1,1-difluoropentane has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring halogenated intermediates.

    Material Science: It is used in the production of specialty polymers and materials with unique properties.

    Environmental Chemistry: Research into the environmental impact and degradation pathways of halogenated hydrocarbons often involves this compound.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-1,1-difluoropentane involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interaction with enzymes or receptors. The exact pathways depend on the specific application and the biological or chemical system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloropentane: Similar structure but lacks fluorine atoms.

    1,1-Difluoropentane: Contains fluorine atoms but lacks chlorine atoms.

    1,5-Dibromo-1,1-difluoropentane: Contains bromine instead of chlorine.

Uniqueness

1,5-Dichloro-1,1-difluoropentane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination can enhance the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C5H8Cl2F2

Molecular Weight

177.02 g/mol

IUPAC Name

1,5-dichloro-1,1-difluoropentane

InChI

InChI=1S/C5H8Cl2F2/c6-4-2-1-3-5(7,8)9/h1-4H2

InChI Key

XIUDTIJOWZDUOO-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(F)(F)Cl

Origin of Product

United States

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